Cas no 122665-61-6 (3-Methoxy-4-(pivaloyloxy)benzoic Acid)

3-メトキシ-4-(ピバロイルオキシ)安息香酸は、有機合成において有用な中間体として知られるベンゾイル誘導体です。分子構造中のピバロイルオキシ基(tert-ブチルカルボニルオキシ基)が特徴で、高い立体障害による保護基としての機能性を示します。メトキシ基とカルボン酸基の存在により、選択的な反応サイトを提供するため、医薬品中間体や機能性材料の合成において優れた反応性を発揮します。特にエステル結合の安定性が高く、酸性条件下での保護基として有効であり、多段階合成プロセスにおける官能基保護に適しています。結晶性が良好なため精製が容易という利点も有します。

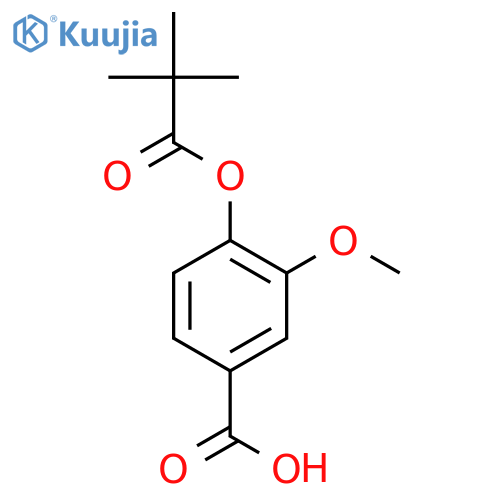

122665-61-6 structure

商品名:3-Methoxy-4-(pivaloyloxy)benzoic Acid

3-Methoxy-4-(pivaloyloxy)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-(2,2-dimethyl-1-oxopropoxy)-3-methoxy-

- 4-(2,2-dimethylpropanoyloxy)-3-methoxybenzoic acid

- 4-(2,2-Dimethyl-1-oxopropoxy)-3-methoxybenzoic Acid; 4-[(2,2-Dimethylpropanoyl)oxy]-3-methoxybenzoic Acid

- 4-[(2,2-Dimethylpropanoyl)oxy]-3-methoxybenzoic acid

- 122665-61-6

- SCHEMBL6564674

- DTXSID90741399

- 3-Methoxy-4-(pivaloyloxy)benzoic acid

- 3-Methoxy-4-(pivaloyloxy)benzoic Acid

-

- インチ: InChI=1S/C13H16O5/c1-13(2,3)12(16)18-9-6-5-8(11(14)15)7-10(9)17-4/h5-7H,1-4H3,(H,14,15)

- InChIKey: CYMGBFZOQMAKRL-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)OC

計算された属性

- せいみつぶんしりょう: 252.09978

- どういたいしつりょう: 252.09977361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- PSA: 72.83

3-Methoxy-4-(pivaloyloxy)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M097353-10g |

3-Methoxy-4-(pivaloyloxy)benzoic Acid |

122665-61-6 | 10g |

$2009.00 | 2023-05-18 | ||

| TRC | M097353-2.5g |

3-Methoxy-4-(pivaloyloxy)benzoic Acid |

122665-61-6 | 2.5g |

$ 587.00 | 2023-09-07 | ||

| TRC | M097353-1g |

3-Methoxy-4-(pivaloyloxy)benzoic Acid |

122665-61-6 | 1g |

$ 253.00 | 2023-09-07 | ||

| TRC | M097353-5g |

3-Methoxy-4-(pivaloyloxy)benzoic Acid |

122665-61-6 | 5g |

$ 1144.00 | 2023-09-07 |

3-Methoxy-4-(pivaloyloxy)benzoic Acid 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

122665-61-6 (3-Methoxy-4-(pivaloyloxy)benzoic Acid) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬